Trimethyloctylammonium dimethyl phosphate

Description

Contextualization within Advanced Chemical Systems

Quaternary ammonium-based ionic liquids with phosphate (B84403) anions are integral to a variety of advanced chemical systems, where their unique properties can be leveraged to enhance performance and sustainability. These applications span diverse fields from energy storage to biocatalysis. mdpi.comnih.gov

As solvents in chemical reactions and separations , these ionic liquids offer significant advantages. Their tunable nature allows for the design of solvents with specific solvating properties for different reactants and products. rsc.org This "designer solvent" capability is crucial for optimizing reaction yields and facilitating the separation of products, aligning with the principles of green chemistry by potentially replacing hazardous volatile organic compounds (VOCs). researchgate.netnih.gov

Furthermore, in the field of biocatalysis , the use of ionic liquids can provide a non-denaturing environment for enzymes, enabling reactions that are challenging to perform in traditional aqueous or organic media. nih.gov The biocompatibility and stability of certain quaternary ammonium (B1175870) phosphate systems can be advantageous in these applications.

The versatility of these ionic liquids also extends to their use as:

Catalysts or catalyst supports dtic.mil

Agents in decontamination and detoxification processes dtic.mil

Components in the formation of advanced polymeric materials dtic.mil

Structural Design Principles in Ionic Liquid Chemistry

The physicochemical properties of an ionic liquid are determined by the structure of its constituent cation and anion. rsc.org The design of these molecules is a key aspect of ionic liquid chemistry, allowing for the fine-tuning of properties to suit specific applications. nih.govbohrium.com

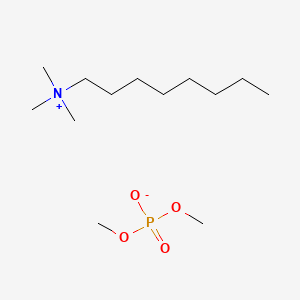

The cation , in this case, Trimethyloctylammonium, features a central nitrogen atom bonded to four organic groups. Key design elements of the cation include:

Alkyl Chain Length: The length of the alkyl chains significantly influences properties such as viscosity, density, and melting point. Longer alkyl chains generally lead to increased hydrophobicity.

Symmetry: The symmetry of the cation can affect its packing efficiency in the solid state and, consequently, its melting point. Asymmetrical cations often result in lower melting points.

Size and Shape: The size and shape of the anion influence the intermolecular forces and packing of the ions.

Charge Delocalization: The distribution of charge on the anion affects its interaction with the cation and its coordinating ability with other species in solution.

The interplay between the cation and anion dictates the bulk properties of the ionic liquid. For instance, the strength of the inter-ionic interactions can impact the material's viscosity and conductivity. nih.govbohrium.com A generalized framework for optimizing ionic liquids often involves minimizing these inter-ionic interactions to enhance transport properties. nih.gov

Below is an interactive table summarizing the structural components of Trimethyloctylammonium dimethyl phosphate:

| Component | Structural Formula | Key Features |

| Cation | Trimethyloctylammonium | Quaternary ammonium center, one long alkyl (octyl) chain, three shorter alkyl (methyl) groups. |

| Anion | Dimethyl phosphate | Phosphate core with two methyl groups. |

General Overview of Related Ionic Systems

The family of quaternary ammonium-based ionic liquids is extensive, with a wide variety of both cations and anions being explored. researchgate.netnih.gov These systems are noted for their chemical and thermal stability, which can surpass that of other classes of ionic liquids, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations. researchgate.net

Phosphonium-based ionic liquids, which are closely related to their ammonium counterparts, also exhibit high thermal and electrochemical stability. mdpi.comrsc.org The choice between a nitrogen or phosphorus core in the cation can subtly alter the electronic environment and interactions within the ionic liquid, providing another avenue for property tuning. rsc.orgrsc.org

The selection of the anion is equally critical. While phosphate anions are the focus here, a vast range of other anions are commonly employed, including halides, tetrafluoroborate, hexafluorophosphate, and bis(trifluoromethylsulfonyl)imide. Each anion imparts distinct characteristics to the resulting ionic liquid, influencing properties such as miscibility with water and other solvents, electrochemical window, and coordinating ability.

The following table provides a comparative overview of related ionic liquid systems:

| Cation Type | Common Anions | General Characteristics |

| Quaternary Ammonium | Halides, Phosphate, Acetate | Generally higher thermal stability compared to imidazolium-based ILs. Properties are highly tunable via alkyl chain modification. |

| Quaternary Phosphonium | Halides, Phosphate, Dicyanamide | Often exhibit even greater thermal and chemical stability than their ammonium analogues. mdpi.com |

| Imidazolium | Tetrafluoroborate, Hexafluorophosphate | Widely studied, with a broad range of applications. Can be less stable under certain conditions compared to ammonium or phosphonium-based ILs. |

| Pyridinium | Halides, Triflate | Similar to imidazolium-based ILs, with properties influenced by the aromatic cation. |

Properties

IUPAC Name |

dimethyl phosphate;trimethyl(octyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N.C2H7O4P/c1-5-6-7-8-9-10-11-12(2,3)4;1-5-7(3,4)6-2/h5-11H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHBKHYFYPXRV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)C.COP(=O)([O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7072913 | |

| Record name | 1-Octanaminium, N,N,N-trimethyl-, dimethyl phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85153-34-0 | |

| Record name | 1-Octanaminium, N,N,N-trimethyl-, dimethyl phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85153-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanaminium, N,N,N-trimethyl-, dimethyl phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085153340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanaminium, N,N,N-trimethyl-, dimethyl phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanaminium, N,N,N-trimethyl-, dimethyl phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloctylammonium dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Product Characterization

Synthesis of Trimethyloctylammonium Cation Precursors

The synthesis of the trimethyloctylammonium cation is typically achieved through the quaternization of a tertiary amine. This process involves the alkylation of N,N-dimethyloctylamine with a methylating agent.

Alkylation Reactions and Precursor Routes

The primary route for the synthesis of the trimethyloctylammonium cation is the Menshutkin reaction, which involves the alkylation of a tertiary amine. wikipedia.org In this case, N,N-dimethyloctylamine is the tertiary amine precursor. The reaction is a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the amine attacks the electrophilic carbon of an alkyl halide. nih.gov

A common and effective method is the treatment of an amine with an excess of methyl iodide, a process known as exhaustive methylation. masterorganicchemistry.com Methyl halides are highly reactive in SN2 reactions due to their minimal steric hindrance. masterorganicchemistry.com The general reaction scheme is as follows:

CH₃(CH₂)₇N(CH₃)₂ + CH₃X → [CH₃(CH₂)₇N(CH₃)₃]⁺X⁻

Where X represents a halide such as chloride (Cl) or bromide (Br). The choice of the methylating agent can influence the reaction conditions and the resulting counter-ion of the trimethyloctylammonium salt. Common methylating agents include methyl iodide, methyl bromide, and methyl chloride. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org However, for laboratory-scale synthesis, alkyl halides remain a prevalent choice.

The reaction is typically carried out in a suitable solvent. While polar solvents can stabilize the transition state and increase the reaction rate, the choice of solvent also depends on the solubility of the reactants and the ease of product isolation. nih.gov

Isolation and Intermediate Purification

The isolation and purification of the resulting quaternary ammonium (B1175870) salt are crucial for obtaining a product of high purity. The method of purification often depends on the physical state and solubility of the product.

If the quaternary ammonium salt precipitates from the reaction mixture, it can be isolated by filtration. nih.gov For instance, the synthesis of certain polymerizable quaternary ammonium salts in chloroform (B151607) can lead to the precipitation of the product, simplifying its separation. nih.gov

Washing the isolated product with a suitable solvent is a common purification step. For example, after precipitation, the product can be washed with a non-polar solvent like hexane (B92381) or diethyl ether to remove unreacted starting materials and other organic impurities. nih.gov In the synthesis of N-(2-(methacryloyloxy)ethyl)-N,N-dimethyl-3-(trimethoxysilyl)propan-1-aminium iodide, diethyl ether was used to precipitate the product, which was then washed with hexane. nih.gov

Recrystallization is another effective method for purifying solid quaternary ammonium salts. This technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool, causing the purified product to crystallize.

For quaternary alkyl ammonium salts that are difficult to crystallize, purification can be achieved by dispersing the salt in an organic solvent to form a suspension, followed by washing with an alcohol solvent. google.com This method has been shown to be effective in obtaining particulate quaternary alkyl ammonium salts with low water content. google.com

The purity of the final trimethyloctylammonium salt can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Preparation of Dimethyl Phosphate (B84403) Anion Derivatives

The dimethyl phosphate anion can be prepared through several synthetic routes, primarily involving the phosphorylation of methanol (B129727) or the use of trimethyl phosphate as a precursor.

Phosphorylation Chemistry

The formation of phosphate esters, such as dimethyl phosphate, can be achieved through the phosphorylation of the corresponding alcohol, in this case, methanol. A general approach involves the reaction of an alcohol with a pentavalent phosphoryl donor. acs.org

One common method is the reaction of an alcohol with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base to neutralize the HCl byproduct. The reaction proceeds through the formation of a dichlorophosphate (B8581778) intermediate, which then reacts with another equivalent of the alcohol.

Alternatively, a trivalent phosphite (B83602) can be formed first, followed by an oxidation step. acs.org For example, an alcohol can react with a phosphoramidite (B1245037) reagent to produce a phosphite intermediate, which is then oxidized to the phosphate triester. acs.org

More recent methods focus on direct and chemoselective phosphorylation of alcohols under mild conditions. One such method utilizes a P(V)-based Ψ-reagent that enables the direct formation of monoalkyl phosphates. organic-chemistry.org Another approach employs isopropenyl phosphate as an atom-efficient reagent for the phosphorylation of alcohols with a catalytic amount of base. rsc.org

Synthesis of Phosphate Precursors

A key precursor for the synthesis of the dimethyl phosphate anion is trimethyl phosphate. Trimethyl phosphate can be prepared by the reaction of phosphorus oxychloride with methanol in the presence of an amine base. wikipedia.org

POCl₃ + 3CH₃OH + 3R₃N → PO(OCH₃)₃ + 3R₃NH⁺Cl⁻

Trimethyl phosphate itself can undergo a rearrangement reaction to form dimethyl methylphosphonate, which is an isomer. However, under specific conditions, it serves as a starting material for dimethyl phosphate derivatives. For instance, the reaction of trimethyl phosphite with a suitable catalyst under heat and pressure can yield dimethyl methyl phosphate. google.comgoogle.comnus.edu.sg

Sodium dimethyl phosphate is a stable salt of the dimethyl phosphate anion and can be used in subsequent reactions. chemicalbook.comchemicalbook.comguidechem.com It is used in the synthesis of other organic phosphate compounds. chemicalbook.comchemicalbook.com The synthesis of sodium dimethyl phosphate can be achieved by the neutralization of dimethyl phosphoric acid with sodium hydroxide (B78521) or by other salt metathesis reactions.

| Compound Name | Role in Synthesis | Relevant Synthetic Method |

|---|---|---|

| N,N-Dimethyloctylamine | Precursor to the trimethyloctylammonium cation | Alkylation (Menshutkin reaction) |

| Methyl Iodide | Methylating agent for the tertiary amine | Exhaustive methylation |

| Trimethyl Phosphate | Precursor to the dimethyl phosphate anion | Reaction with a nucleophile or hydrolysis |

| Phosphorus Oxychloride | Phosphorylating agent | Reaction with methanol |

| Sodium Dimethyl Phosphate | A stable salt form of the dimethyl phosphate anion | Can be used in ion exchange reactions |

Convergent and Divergent Synthetic Pathways for Trimethyloctylammonium Dimethyl Phosphate

The synthesis of an ionic compound like trimethyloctylammonium dimethyl phosphate is most logically and efficiently achieved through a convergent synthetic pathway. A divergent approach is generally not practical for the synthesis of a simple salt with a structurally distinct cation and anion.

A convergent synthesis involves the independent synthesis of the key components of the target molecule, which are then combined in a final step. For trimethyloctylammonium dimethyl phosphate, this entails the separate preparation of the trimethyloctylammonium cation and the dimethyl phosphate anion, followed by their combination.

Synthesis of the Cation: As detailed in section 2.1, the trimethyloctylammonium cation is synthesized as a salt with a suitable counter-ion, typically a halide like bromide or chloride. This is achieved by the alkylation of N,N-dimethyloctylamine with a methyl halide.

Synthesis of the Anion: The dimethyl phosphate anion is prepared as a salt, for example, sodium dimethyl phosphate, as described in section 2.2. This can be synthesized from precursors like trimethyl phosphate or through the phosphorylation of methanol followed by neutralization.

Final Combination (Salt Metathesis): The final step in the convergent synthesis is an ion exchange reaction, also known as salt metathesis. The trimethyloctylammonium halide salt is reacted with the sodium dimethyl phosphate salt.

[CH₃(CH₂)₇N(CH₃)₃]⁺X⁻ + Na⁺[ (CH₃O)₂PO₂]⁻ → [CH₃(CH₂)₇N(CH₃)₃]⁺[ (CH₃O)₂PO₂]⁻ + NaX

The reaction is typically driven to completion by the precipitation of the inorganic salt byproduct (e.g., NaCl or NaBr) in a suitable solvent, which can then be removed by filtration. The desired ionic liquid, trimethyloctylammonium dimethyl phosphate, remains in the solution and can be isolated after removal of the solvent.

A divergent synthesis , in contrast, would involve starting from a common precursor and then modifying it in different ways to generate both the trimethyloctylammonium cation and the dimethyl phosphate anion. This approach is highly impractical for this target molecule due to the lack of a plausible common intermediate that could be efficiently converted into both the complex quaternary ammonium cation and the simple dialkyl phosphate anion.

| Pathway | Description | Applicability to Trimethyloctylammonium Dimethyl Phosphate |

|---|---|---|

| Convergent | Independent synthesis of cation and anion, followed by combination. | Highly applicable and the most logical and efficient method. |

| Divergent | Synthesis of both cation and anion from a common precursor. | Not practical or efficient for this target molecule. |

Anion Exchange Reaction Schemes

The synthesis of trimethyloctylammonium dimethyl phosphate can be effectively achieved through anion exchange, a common and versatile method for preparing ionic liquids. This approach typically involves a two-step process. The first step is the quaternization of a tertiary amine, followed by a metathesis reaction to introduce the desired dimethyl phosphate anion.

The process commences with the quaternization of trioctylamine (B72094). This is accomplished by reacting trioctylamine with a suitable methylating agent, such as methyl iodide or dimethyl sulfate. This reaction yields a trimethyloctylammonium salt, commonly a halide or sulfate.

Step 1: Quaternization of Trioctylamine

(Where X = I, Br, Cl, or another suitable leaving group)

The second step is the anion exchange itself. The trimethyloctylammonium salt intermediate is dissolved in a suitable solvent and treated with a salt containing the dimethyl phosphate anion, for instance, sodium dimethyl phosphate. The reaction is driven to completion by the precipitation of an insoluble inorganic salt (e.g., sodium halide), which can be easily removed from the reaction mixture by filtration.

Step 2: Anion Exchange

The selection of the solvent is critical for the success of this step. Solvents that readily dissolve the reactant salts but are poor solvents for the inorganic byproduct are ideal. After the removal of the precipitate, the final product, trimethyloctylammonium dimethyl phosphate, is isolated by removing the solvent, typically under reduced pressure. This method allows for the synthesis of high-purity ionic liquids, although it generates a salt byproduct.

Direct Synthetic Approaches

Direct synthetic methods offer a more atom-economical route to trimethyloctylammonium dimethyl phosphate by consolidating the synthesis into a single step. A primary example of this approach is the direct reaction of trioctylamine with trimethyl phosphate. In this reaction, trimethyl phosphate serves a dual role as both the methylating agent and the source of the dimethyl phosphate anion. researchgate.net

This one-pot synthesis can be represented as:

The reaction involves the nucleophilic attack of the nitrogen atom in trioctylamine on a methyl group of trimethyl phosphate. This process, known as the Michaelis-Arbuzov reaction, results in the simultaneous formation of the trimethyloctylammonium cation and the dimethyl phosphate anion. This method is advantageous as it avoids the formation of salt byproducts. However, it may require elevated temperatures and longer reaction times to achieve a high yield. researchgate.net Purification of the final product involves removing any unreacted starting materials. The yield for such alkylation reactions is often high, potentially exceeding 95%. researchgate.net

Methodologies for Purity Verification in Research Syntheses

The verification of purity and structural integrity of synthesized trimethyloctylammonium dimethyl phosphate is crucial before its use in any application. A combination of spectroscopic and analytical techniques is employed for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H and ¹³C NMR spectra are used to confirm the structure of the trimethyloctylammonium cation, identifying the signals corresponding to the methyl and octyl chains. The integration of proton signals helps in verifying the correct ratio of different types of protons in the cation. researchgate.net

³¹P NMR is specifically used to identify the dimethyl phosphate anion. A characteristic signal in the ³¹P spectrum confirms the presence of the desired anion and can be used to detect any phosphorus-containing impurities.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the ionic composition of the product. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can identify the mass-to-charge ratio of the trimethyloctylammonium cation and the dimethyl phosphate anion, confirming their respective molecular weights. researchgate.net

Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and phosphorus in the synthesized compound. The experimental values are compared against the theoretically calculated percentages for the pure substance. A close match provides strong evidence of the sample's purity. acs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be a valuable tool for assessing purity. sielc.com Given that ionic liquids consist of a distinct cation and anion, mixed-mode chromatography can be employed to analyze both components simultaneously. sielc.com This method is effective for quantifying the ionic liquid and detecting any organic or inorganic impurities. sielc.com

The following table summarizes the key analytical methods for purity verification:

| Analytical Technique | Purpose | Key Findings |

| ¹H, ¹³C NMR | Structural confirmation of the cation | Verifies the presence and ratio of methyl and octyl groups. |

| ³¹P NMR | Structural confirmation of the anion | Confirms the presence of the dimethyl phosphate anion and phosphorus impurities. |

| Mass Spectrometry (ESI-MS) | Confirmation of ionic composition | Determines the mass-to-charge ratio of the cation and anion. |

| Elemental Analysis | Verification of elemental composition | Compares experimental C, H, N, P percentages with theoretical values. acs.org |

| HPLC (Mixed-Mode) | Purity assessment and impurity detection | Separates and quantifies ionic liquid components and potential impurities. sielc.com |

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provides powerful tools for understanding the molecular-level properties and behaviors of ionic liquids (ILs) like trimethyloctylammonium dimethyl phosphate (B84403). These methods offer insights that can be difficult to obtain through experimental means alone, including detailed structural information, electronic properties, and the dynamics of intermolecular interactions.

Mechanistic Studies of Interfacial and Solution Phase Phenomena

Ion-Pairing and Complexation Dynamics in Solution

Spectroscopic Probes of Association

No specific spectroscopic studies (e.g., NMR, IR, UV-Vis) detailing the ion-pairing and association of the Trimethyloctylammonium cation with the dimethyl phosphate (B84403) anion in various solvents were found in the available literature. Such studies would be essential to understanding the nature and strength of the electrostatic interactions, the formation of solvent-separated or contact ion pairs, and the influence of the solvent's dielectric constant on these phenomena.

Kinetic Studies of Complex Formation

Detailed kinetic data, such as rate constants for the formation and dissociation of ion pairs of Trimethyloctylammonium dimethyl phosphate, are not documented in accessible research. Kinetic studies, often performed using techniques like stopped-flow or temperature-jump spectroscopy, would provide insight into the dynamics of these association and dissociation processes.

Adsorption Behavior at Material Interfaces

Surface Adsorption Thermodynamics and Kinetics

There is a lack of specific data regarding the thermodynamics and kinetics of Trimethyloctylammonium dimethyl phosphate adsorption onto various material surfaces. To populate this section, research would be needed to determine key parameters such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads). Kinetic models, such as pseudo-first-order and pseudo-second-order models, would also need to be applied to experimental data to determine the rate constants of adsorption.

Influence of Substrate Properties on Adlayer Structure

Information on how substrate properties (e.g., surface charge, hydrophobicity, and roughness) influence the structure of an adsorbed layer of Trimethyloctylammonium dimethyl phosphate is not available. Such studies would typically involve surface-sensitive techniques like Atomic Force Microscopy (AFM) or X-ray Photoelectron Spectroscopy (XPS) to characterize the adlayer's morphology and composition on different substrates.

Transport Mechanisms Across Immiscible Liquid Phases

No specific studies were found that investigate the role of Trimethyloctylammonium dimethyl phosphate in facilitating the transport of species across the interface of two immiscible liquids, such as a water-oil interface. This area of research would be relevant for applications like phase-transfer catalysis or liquid-liquid extraction, and would involve determining transport kinetics and elucidating the mechanism of interfacial transport.

Carrier-Facilitated Transport Pathways

No research data was identified that specifically investigates the role of Trimethyloctylammonium dimethyl phosphate in carrier-facilitated transport. This transport mechanism typically involves a carrier molecule that binds to a solute and facilitates its movement across a membrane. While quaternary ammonium (B1175870) salts, in general, can act as phase-transfer catalysts or ion carriers, specific studies quantifying these pathways for Trimethyloctylammonium dimethyl phosphate are not available.

Diffusion-Controlled Transport Regimes

Similarly, there is a lack of specific studies on the diffusion-controlled transport of Trimethyloctylammonium dimethyl phosphate. This type of transport is governed by the concentration gradient of the substance. While theoretical principles of diffusion apply, empirical data and detailed research findings, including any potential data tables on diffusion coefficients or flux measurements for this specific compound, could not be located.

Advanced Applications in Chemical Engineering and Materials Science

Role in Solvent Extraction Systems

Ionic liquids are recognized for their potential to enhance separation processes, including solvent extraction. The unique properties of Trimethyloctylammonium dimethyl phosphate (B84403), such as its negligible vapor pressure, tunable solubility, and specific interactions with solutes, would likely position it as a designer solvent for various extraction systems.

Mechanisms of Selective Solute Partitioning

The selective partitioning of solutes from a feed phase into an ionic liquid phase is governed by a combination of physical and chemical interactions. For Trimethyloctylammonium dimethyl phosphate, the primary mechanisms would likely involve:

Ion Exchange: The dimethyl phosphate anion could participate in anion exchange mechanisms, selectively extracting target anionic species from an aqueous or organic phase.

Coordination: The phosphate group, with its oxygen donor atoms, could coordinate with metal ions, facilitating their extraction. The strength and selectivity of this coordination would depend on the nature of the metal ion.

Hydrogen Bonding: The phosphate anion is a potential hydrogen bond acceptor, which could be exploited for the selective extraction of protic solutes.

Hydrophobic and van der Waals Interactions: The trimethyloctylammonium cation, with its long alkyl chain, would contribute to hydrophobic interactions, enabling the extraction of nonpolar or weakly polar organic molecules.

The interplay of these mechanisms would allow for the fine-tuning of selectivity for specific solutes.

Design Principles for Enhanced Extraction Efficiency

To enhance the extraction efficiency of systems utilizing Trimethyloctylammonium dimethyl phosphate, several design principles can be applied:

Structural Modification of the Ionic Liquid: The extraction properties can be tailored by modifying the structure of the cation or anion. For instance, altering the length of the alkyl chains on the ammonium (B1175870) cation would affect its hydrophobicity and, consequently, its interaction with different solutes.

Use of Co-solvents and Diluents: The viscosity and phase behavior of the ionic liquid can be modified by the addition of molecular solvents. This can improve mass transfer rates and facilitate phase separation.

pH and Temperature Control: The charge state of certain solutes and the stability of extracted complexes can be influenced by the pH of the aqueous phase. Temperature can also affect the distribution coefficient and the kinetics of extraction.

Synergistic Extraction Systems: Combining Trimethyloctylammonium dimethyl phosphate with other extractants could lead to synergistic effects, where the extraction efficiency of the mixture is greater than the sum of the individual components.

Table 1: Factors Influencing Extraction Efficiency

| Design Principle | Effect on Extraction |

| Cation Alkyl Chain Length | Influences hydrophobicity and solvation properties. |

| Anion Functional Groups | Determines the primary extraction mechanism (e.g., ion exchange, coordination). |

| Co-solvent Addition | Modifies viscosity, density, and phase behavior. |

| Aqueous Phase pH | Affects speciation of solutes and extractant. |

| Operating Temperature | Influences thermodynamics and kinetics of extraction. |

Phase Behavior and Regenerability

A critical aspect of a sustainable solvent extraction process is the ability to easily separate the phases and regenerate the extractant. The phase behavior of Trimethyloctylammonium dimethyl phosphate with various feed solutions would need to be characterized to ensure efficient phase disengagement.

Regeneration of the ionic liquid could be achieved through several methods:

Stripping: The extracted solute can be transferred to a receiving phase by altering conditions such as pH or temperature.

Back-extraction: Using a different solvent system to selectively remove the solute from the ionic liquid phase.

Membrane Separation: Techniques like pervaporation or nanofiltration could be employed to separate the solute from the ionic liquid.

The thermal and chemical stability of Trimethyloctylammonium dimethyl phosphate would be crucial for its long-term performance and regenerability in industrial applications.

Catalytic Applications

The unique physicochemical properties of ionic liquids make them attractive as catalysts or catalyst supports. Trimethyloctylammonium dimethyl phosphate could find applications in both homogeneous and heterogeneous catalysis.

Utilization in Homogeneous Catalysis

In homogeneous catalysis, the ionic liquid can act as both the solvent and the catalyst, or as a co-catalyst. The dimethyl phosphate anion could potentially act as a weak base or a nucleophilic catalyst in certain organic reactions. The ionic nature of the medium can also stabilize charged intermediates or transition states, thereby enhancing reaction rates and selectivity.

Application in Supported Ionic Liquid Phase (SILP) Catalysis

To overcome the challenges of catalyst separation in homogeneous systems, the ionic liquid can be immobilized on a solid support material, a concept known as Supported Ionic Liquid Phase (SILP) catalysis. mdpi.com In this configuration, a thin layer of Trimethyloctylammonium dimethyl phosphate, containing a dissolved catalyst, would be coated onto a high-surface-area solid support.

The key advantages of using Trimethyloctylammonium dimethyl phosphate in a SILP system would include:

Heterogenization of a Homogeneous Catalyst: This allows for easy separation of the catalyst from the product stream, facilitating continuous processing and catalyst recycling.

High Catalyst Loading: The ionic liquid layer can dissolve a high concentration of the active catalyst.

Enhanced Stability: The ionic liquid can stabilize the catalytic species, preventing deactivation and leaching.

Tunable Reaction Environment: The properties of the ionic liquid can be tuned to optimize the catalytic performance.

Table 2: Comparison of Catalytic Systems

| Catalytic System | Advantages | Disadvantages |

| Homogeneous Catalysis | High activity and selectivity, mild reaction conditions. | Difficult catalyst separation and recycling. |

| SILP Catalysis | Easy catalyst separation, potential for continuous operation, enhanced catalyst stability. | Potential for mass transfer limitations, leaching of the ionic liquid. |

Influence on Reaction Pathways and Selectivity

No specific data or research findings were identified regarding the influence of Trimethyloctylammonium dimethyl phosphate on chemical reaction pathways or its ability to act as a catalyst to improve selectivity.

Electrochemical Systems and Devices

Information on the electrochemical properties and behavior of Trimethyloctylammonium dimethyl phosphate is not present in the available scientific literature.

Electrolyte Properties and Ionic Conductivity

There is no available data on the electrolyte properties or the ionic conductivity of Trimethyloctylammonium dimethyl phosphate.

Interfacial Phenomena at Electrodes

Research detailing the interfacial phenomena of Trimethyloctylammonium dimethyl phosphate at electrode surfaces could not be located.

Redox Mediation and Charge Transfer Processes

There are no findings on the role of Trimethyloctylammonium dimethyl phosphate in redox mediation or charge transfer processes within electrochemical systems.

Advanced Material Fabrication and Modification

The application of Trimethyloctylammonium dimethyl phosphate in the fabrication and modification of advanced materials is not documented in available research.

Templates for Nanostructured Materials

No studies were found that describe the use of Trimethyloctylammonium dimethyl phosphate as a template for the synthesis of nanostructured materials.

Additives in Polymer and Composite Formulations

No specific research findings or data tables for Trimethyloctylammonium dimethyl phosphate in this application are currently available in the scientific literature.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of trimethyloctylammonium dimethyl phosphate (B84403), offering detailed atomic-level information about both the cation and the anion.

¹H, ¹³C, and ³¹P NMR spectroscopy are instrumental in confirming the chemical structure of trimethyloctylammonium dimethyl phosphate. The ¹H NMR spectrum would exhibit characteristic signals for the protons of the trimethyloctylammonium cation, including the N-methyl groups and the various methylene (B1212753) groups of the octyl chain. The chemical shifts and coupling patterns of these signals provide information about the conformational arrangement of the alkyl chains.

The ³¹P NMR spectrum is particularly informative for the dimethyl phosphate anion. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. For the dimethyl phosphate anion, the ³¹P NMR signal is expected to appear as a distinct peak. In related studies of dimethyl phosphate (DMP), a product of hydrolysis of other organophosphorus compounds, the ³¹P peak has been observed at approximately 2.60 ppm and 2.8 ppm. rsc.org The exact chemical shift for the dimethyl phosphate anion in the context of the trimethyloctylammonium ionic liquid would be influenced by factors such as solvent, temperature, and ion pairing.

Table 1: Expected NMR Data for Trimethyloctylammonium Dimethyl Phosphate

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-(CH₃)₃ | ~3.0 - 3.3 |

| ¹H | N-CH₂- | ~3.2 - 3.5 |

| ¹H | -(CH₂)₆- | ~1.2 - 1.7 |

| ¹H | -CH₃ (octyl) | ~0.8 - 0.9 |

Note: Expected chemical shifts are estimates based on typical values for similar functional groups and may vary depending on experimental conditions.

Furthermore, the chemical shifts in both ¹H and ³¹P NMR can be influenced by intermolecular interactions. For instance, hydrogen bonding between the anion and any residual water or other protic species can cause shifts in the corresponding NMR signals. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of trimethyloctylammonium dimethyl phosphate by probing the vibrational modes of its constituent functional groups.

The IR and Raman spectra of this ionic liquid would be rich with information. The vibrations of the alkyl chains of the cation give rise to characteristic C-H stretching bands in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the quaternary ammonium (B1175870) group would also be observable.

The dimethyl phosphate anion has several distinct vibrational modes. The P-O stretching vibrations are particularly prominent. In studies of other phosphate-containing compounds, the symmetric P-O stretching mode (ν₁(P–O)) is often observed as a strong band in the Raman spectrum, typically around 964 ± 5 cm⁻¹. copernicus.org The asymmetric P–O stretching modes (ν₃(P–O)) would also be present. copernicus.org The P=O stretching vibration, if present, would appear as a strong band in the IR spectrum, typically in the 1200-1300 cm⁻¹ region.

Table 2: Expected Vibrational Bands for Trimethyloctylammonium Dimethyl Phosphate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2800 - 3000 | IR, Raman |

| C-H (alkyl) | Bending | 1350 - 1470 | IR, Raman |

| C-N (quat. ammonium) | Stretching | 900 - 1000 | IR, Raman |

| P-O | Symmetric Stretch | ~960 - 970 | Raman |

| P-O | Asymmetric Stretch | ~1000 - 1100 | IR, Raman |

Note: Expected wavenumbers are based on characteristic frequencies of functional groups in similar molecules and are subject to variation.

The distinct vibrational bands of trimethyloctylammonium dimethyl phosphate allow for its use in in-situ monitoring of chemical or physical processes. For example, if the ionic liquid is used as a solvent or catalyst in a reaction, IR or Raman spectroscopy could be used to follow the consumption of reactants and the formation of products in real-time by tracking the changes in the intensities of their respective characteristic peaks. This provides valuable kinetic and mechanistic information about the process.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of trimethyloctylammonium dimethyl phosphate. Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing ionic liquids.

In ESI-MS, the trimethyloctylammonium cation [(C₈H₁₇)N(CH₃)₃]⁺ and the dimethyl phosphate anion [(CH₃O)₂PO₂]⁻ would be detected as distinct ions. High-resolution mass spectrometry would allow for the precise determination of their mass-to-charge ratios, confirming their elemental formulas.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For the trimethyloctylammonium cation, fragmentation would likely involve the loss of alkyl chains. For the dimethyl phosphate anion, fragmentation could involve the loss of methyl groups. The mass spectrum of the related compound, trimethyl phosphate, shows characteristic fragmentation patterns that can provide clues to the expected behavior of the dimethyl phosphate anion. nist.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Trimethyloctylammonium dimethyl phosphate |

| Dimethyl phosphate |

High-Resolution and Tandem Mass Spectrometry

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the unambiguous identification and structural elucidation of trimethyloctylammonium dimethyl phosphate. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the intact ionic liquid components and their fragments.

In a typical analysis, the quaternary ammonium cation, trimethyloctylammonium ([C₁₁H₂₆N]⁺), and the dimethyl phosphate anion ([C₂H₆O₄P]⁻) are observed. HRMS can distinguish the compound's exact mass from other molecules with the same nominal mass, which is critical for positive identification in complex matrices.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure. In this technique, the parent ions of the cation and anion are individually isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions create a unique "fingerprint" that confirms the molecular structure. For instance, the fragmentation of the trimethyloctylammonium cation would yield characteristic neutral losses and smaller charged fragments, while the dimethyl phosphate anion would exhibit its own distinct fragmentation pattern.

Table 1: Illustrative High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z (Example) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Trimethyloctylammonium (Cation) | [C₁₁H₂₆N]⁺ | 172.2060 | 172.2058 | -1.16 |

| Dimethyl phosphate (Anion) | [C₂H₆O₄P]⁻ | 125.0009 | 125.0011 | 1.60 |

Ionization Mechanisms and Fragmentation Pathways

The choice of ionization mechanism is crucial for analyzing ionic liquids. Electrospray ionization (ESI) is particularly well-suited as it is a soft ionization technique that allows the non-volatile, pre-charged ions of trimethyloctylammonium dimethyl phosphate to be transferred into the gas phase with minimal fragmentation. Analysis can be performed in both positive and negative ion modes to detect the cation and anion, respectively.

Ionization Process: In ESI, a solution of the compound is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until the constituent ions (trimethyloctylammonium and dimethyl phosphate) are expelled into the gas phase for mass analysis.

Fragmentation Pathways: Once in the mass spectrometer, collision-induced dissociation (CID) reveals characteristic fragmentation pathways.

Cation ([C₁₁H₂₆N]⁺): The trimethyloctylammonium cation typically fragments through the loss of neutral alkane or alkene molecules. Common fragmentation pathways include the loss of a methyl group or the cleavage of the octyl chain, leading to a series of smaller amine fragments.

Anion ([C₂H₆O₄P]⁻): The fragmentation of organophosphate anions like dimethyl phosphate often involves rearrangements and the cleavage of ester bonds. nih.gov A primary fragmentation route for the dimethyl phosphate anion is the loss of formaldehyde (B43269) (CH₂O), a reaction that can involve hydrogen rearrangement. nih.govrsc.org Further fragmentation can lead to the formation of structurally stable ions like [H₄PO₄]⁺ (in positive mode analysis of related compounds) or other phosphate core fragments. nih.govresearchgate.net Studies on similar organophosphorus compounds show that the phosphorus-oxygen double bond (P=O) is a key site for interactions like protonation during the ionization process. nih.gov

X-ray Based Spectroscopic Analysis

X-ray spectroscopic techniques are powerful for probing the elemental composition and atomic arrangement in both solid and non-solid states.

X-ray Absorption Spectroscopy for Elemental Speciation (e.g., Phosphorus)

X-ray Absorption Near Edge Structure (XANES) spectroscopy, specifically at the phosphorus K-edge, is a highly effective method for determining the chemical environment and oxidation state of the phosphorus atom within the dimethyl phosphate anion. nih.govescholarship.org This technique provides information on the local coordination and bonding of the phosphorus atom.

The P K-edge XANES spectrum of trimethyloctylammonium dimethyl phosphate would exhibit characteristic features, including a primary absorption edge or "white line," whose energy and intensity are sensitive to the phosphorus atom's effective charge and the geometry of its surrounding oxygen atoms. copernicus.org By comparing the spectrum to a library of reference phosphate compounds, it is possible to confirm the presence of the phosphate group and gain insights into the nature of the P-O bonds. escholarship.orgnih.gov This method is valuable for verifying the integrity of the anion and studying its interactions in different environments.

X-ray Diffraction for Solid-State Structure

For trimethyloctylammonium dimethyl phosphate that exists in a crystalline solid form, single-crystal X-ray diffraction (XRD) is the definitive technique for determining its three-dimensional atomic structure. nih.gov XRD analysis provides precise measurements of unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of the trimethyloctylammonium cations and dimethyl phosphate anions in the crystal lattice. researchgate.netnih.gov

The resulting structural data would reveal how the ions are packed, highlighting the specific intermolecular interactions, such as electrostatic forces and hydrogen bonds, that govern the solid-state architecture. This information is fundamental to understanding the material's physical properties.

Table 2: Hypothetical X-ray Diffraction Data for a Crystalline Sample

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1557 |

Electrochemical Spectroscopy and Microscopy

Electrochemical methods are used to investigate the behavior of trimethyloctylammonium dimethyl phosphate at electrically charged interfaces, providing crucial information about its stability, adsorption properties, and influence on electrochemical reactions.

Voltammetric Studies of Interfacial Phenomena

Cyclic voltammetry (CV) is a primary technique for studying the interfacial behavior of ionic liquids. In a typical CV experiment, the potential of an electrode immersed in a solution containing trimethyloctylammonium dimethyl phosphate is swept linearly, and the resulting current is measured.

The resulting voltammogram can reveal several phenomena:

Electrochemical Window: The range of potentials where the compound is electrochemically stable, without undergoing oxidation or reduction.

Adsorption/Desorption: The adsorption of the trimethyloctylammonium cations or dimethyl phosphate anions onto the electrode surface can cause changes in the double-layer capacitance, which appear as distinct peaks or distortions in the CV curve. Studies on similar quaternary ammonium salts have demonstrated their tendency to form adsorbed layers on electrode surfaces. xmu.edu.cn

Influence on Redox Reactions: The presence of the ionic liquid can affect the kinetics of other redox processes occurring at the electrode, potentially by blocking active sites or altering the interfacial environment.

These voltammetric studies are essential for applications where the ionic liquid is in contact with conductive surfaces, such as in batteries, capacitors, or electrocatalysis.

Compound Index

In Situ Microscopy for Surface Structure

In situ microscopy techniques are powerful tools for probing the nanoscale architecture of ionic liquid interfaces, providing real-time, high-resolution imaging of the structural organization at solid-liquid and air-liquid interfaces. The application of these methods to Trimethyloctylammonium dimethyl phosphate allows for a detailed understanding of how the individual ions, the trimethyloctylammonium cation and the dimethyl phosphate anion, arrange themselves at an interface, which is crucial for its application in various technologies like lubrication, catalysis, and electrochemical devices. nih.gov

Techniques such as in situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are particularly insightful. tu-clausthal.de These methods can reveal the formation of distinct interfacial layers, which may be significantly different from the bulk structure of the ionic liquid. nih.gov The arrangement of ions at an interface is a complex interplay of ion-surface interactions, ion-ion interactions, and packing constraints. tu-clausthal.de

For Trimethyloctylammonium dimethyl phosphate, in situ microscopy would aim to elucidate the three-dimensional nanostructure at a given surface, such as mica or gold. nih.govtu-clausthal.de Studies on similar ionic liquids have shown that the structure of both the cation and the anion has a strong influence on the composition and structure of the interface. tu-clausthal.de The trimethyloctylammonium cation, with its long alkyl chain, and the smaller dimethyl phosphate anion would likely lead to a distinct, well-defined nanostructure at and near the surface. nih.gov

Research findings on analogous ionic liquids suggest that multiple layers are often present at the interface with an electrode. The applied electrical potential can determine whether the trimethyloctylammonium cations or the dimethyl phosphate anions are preferentially adsorbed to the substrate. tu-clausthal.de This leads to stronger near-surface layering at higher positive or negative surface potentials. tu-clausthal.de

A hypothetical in situ AFM study on the Trimethyloctylammonium dimethyl phosphate/mica interface could yield data on the force-distance profiles, revealing the layered structure. The table below illustrates the type of data that could be generated.

Interactive Data Table: Hypothetical In Situ AFM Force-Distance Data for Trimethyloctylammonium dimethyl phosphate on Mica

| Feature | Distance from Surface (nm) | Adhesion Force (nN) | Layer Description |

| Layer 1 | 0.5 | 1.2 | Innermost layer, likely enriched with cations due to interaction with the negatively charged mica surface. |

| Layer 2 | 1.1 | 0.8 | A mixed layer of cations and anions. |

| Layer 3 | 1.8 | 0.5 | A more disordered layer transitioning to the bulk liquid structure. |

| Bulk | > 2.5 | < 0.1 | Isotropic bulk liquid. |

The specific arrangement and thickness of these layers would be dependent on the registry between the trimethyloctylammonium cations and the charge sites on the mica surface. nih.gov The near-surface nanostructure, in turn, would be sensitive to the structure of both the cation and the dimethyl phosphate anion. nih.gov This detailed structural information at the nanoscale is essential for designing and optimizing ionic liquids for specific applications. nih.gov

Future Research Trajectories and Unexplored Avenues

Rational Design of Ionic Liquids with Specific Functionalities

The concept of "designer solvents" is central to the appeal of ionic liquids, and Trimethyloctylammonium dimethyl phosphate (B84403) is no exception. nih.gov The future of this compound lies in the rational, a priori design of analogues with precisely tuned functionalities. This approach moves beyond trial-and-error synthesis to a more predictive science, leveraging computational and theoretical methods. chemengineerkey.comrsc.org

Key to this endeavor is understanding the quantitative structure-property relationships (QSPR) that govern the behavior of this ionic liquid. chemengineerkey.com By systematically modifying the cation (Trimethyloctylammonium) and the anion (dimethyl phosphate), specific physicochemical properties can be targeted. For instance, altering the length of the octyl chain on the cation or replacing the methyl groups could profoundly impact characteristics like viscosity, thermal stability, and miscibility with other solvents.

Computational tools such as density functional theory (DFT) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are crucial for this rational design process. rsc.org These methods allow for the in silico prediction of how structural changes at the molecular level will manifest as macroscopic properties, guiding synthetic efforts toward ILs tailored for specific applications, such as gas capture or selective extractions. rsc.org The goal is to create a library of task-specific ionic liquids where the cation-anion pairing is deliberately chosen to optimize performance for a particular process. chemengineerkey.comorientjchem.org

Table 1: Illustrative Examples of Rational Design Parameters for Trimethyloctylammonium Dimethyl Phosphate Analogues This table is illustrative and based on general principles of ionic liquid chemistry.

| Structural Modification | Predicted Effect on Property | Potential Application |

|---|---|---|

| Cation: Shortening the octyl chain (e.g., to butyl) | Decrease viscosity; potentially increase water solubility. | Reactions requiring lower mass transfer resistance. |

| Cation: Introducing functional groups (e.g., ether linkage) on the alkyl chain | Alter polarity and specific interactions (e.g., H-bonding). | Selective metal ion extraction. |

| Anion: Replacing dimethyl phosphate with bis(trifluoromethylsulfonyl)imide | Decrease viscosity; increase hydrophobicity and electrochemical stability. | Electrochemical applications (e.g., batteries). |

| Anion: Modifying phosphate ester groups (e.g., to diethyl) | Fine-tune solvency and coordinating ability. | Catalysis and organic synthesis. |

Integration into Emerging Green Chemical Technologies

Ionic liquids are often heralded as "green solvents" due to properties like negligible vapor pressure, which reduces the emission of volatile organic compounds (VOCs). mudring.orghidenisochema.com This characteristic minimizes air pollution and enhances process safety. hidenisochema.com The high thermal stability and non-flammability of many ILs further contribute to their green credentials. chemengineerkey.com Trimethyloctylammonium dimethyl phosphate, sharing these intrinsic properties, is well-positioned for integration into emerging green technologies.

Future research will likely focus on leveraging this compound in applications that align with the principles of sustainable chemistry. mudring.org One of the most promising areas is in the processing of biomass. hidenisochema.com The ability of certain ionic liquids to dissolve cellulosic materials is a cornerstone for producing biofuels and bio-based chemicals, supporting a shift away from fossil fuels. hidenisochema.com Research could explore the efficacy of Trimethyloctylammonium dimethyl phosphate as a solvent for the dissolution and conversion of biomass into valuable chemical feedstocks.

Fundamental Investigations into Complex Systems

To unlock the full potential of Trimethyloctylammonium dimethyl phosphate, a deeper fundamental understanding of its behavior in complex multicomponent systems is required. researchgate.net While the properties of the pure IL are important, its interactions with solutes, co-solvents, and interfaces are critical for practical applications. researchgate.net

One area of investigation involves its use in biocatalysis. The stability and activity of enzymes in non-aqueous media are of great interest. Research could explore how Trimethyloctylammonium dimethyl phosphate interacts with enzymes like lipases, with crystallographic studies revealing how the IL's ions interact with the protein's surface residues. nih.gov Such fundamental insights are crucial for stabilizing enzymes in IL media or, conversely, for selecting ILs that are less denaturing to biological macromolecules. nih.gov

Another avenue is the study of its role in materials synthesis, particularly the formation of nanoparticles. Ionic liquids can act as solvents, templates, and stabilizers in nanoparticle synthesis, often controlling the size, shape, and phase of the resulting materials. mudring.org Investigating the self-assembly and structuring of Trimethyloctylammonium dimethyl phosphate, and how this influences the nucleation and growth of nanoparticles, could lead to novel materials with unique properties. Advanced analytical techniques like mass spectrometry and spectroscopy will be essential tools for probing the ionic interactions and liquid structure at a molecular level. acs.orgresearchgate.net

Potential for Novel Technological Platforms

The unique combination of properties inherent to ionic liquids opens the door to entirely new technological platforms where conventional materials fall short. For Trimethyloctylammonium dimethyl phosphate, future research could pioneer its use in several advanced applications.

In the field of energy storage, ionic liquids are being explored as safer, high-performance electrolytes for batteries and supercapacitors. acs.orgchemimpex.com Their high ionic conductivity, wide electrochemical window, and non-flammability are highly desirable properties. acs.org Research could focus on characterizing the electrochemical stability and ion transport properties of Trimethyloctylammonium dimethyl phosphate to assess its suitability for next-generation energy storage devices.

Another unexplored avenue is its application as a high-performance lubricant or phase-transfer catalyst. chemimpex.com The ability of phosphonium-based ILs to form stable boundary layers on surfaces makes them potential candidates for lubrication under extreme conditions. As a phase-transfer catalyst, it could facilitate reactions between reagents in immiscible phases, enhancing reaction rates and yields in the synthesis of fine chemicals and pharmaceuticals. chemimpex.com Furthermore, its tunable solvency makes it a candidate for advanced separation and extraction technologies, such as in liquid-liquid extraction of valuable compounds from complex mixtures or as a selective medium in analytical sample preparation. nih.govacs.org

Q & A

Q. What established synthetic routes are used to prepare trimethyloctylammonium dimethyl phosphate, and what purity considerations are critical?

The compound is typically synthesized via neutralization reactions between a quaternary ammonium hydroxide (e.g., trimethyloctylammonium hydroxide) and dimethyl phosphate derivatives. Critical steps include stoichiometric control, solvent selection (e.g., isopropanol), and pH monitoring using indicators like phenolphthalein to ensure complete reaction . Purification involves recrystallization or column chromatography, with purity assessed via NMR or elemental analysis. Impurities from unreacted precursors or solvent residues must be minimized to avoid interference in downstream applications .

Q. How can researchers confirm the ionic structure of trimethyloctylammonium dimethyl phosphate using spectroscopic and crystallographic methods?

- X-ray crystallography reveals the ionic nature by identifying non-covalent interactions (e.g., weak C–H⋯O contacts) and bond lengths (e.g., P–O: ~1.46 Å, P–N: ~1.59 Å), confirming the absence of coordinated solvent molecules .

- FTIR and Raman spectroscopy detect characteristic vibrations of the dimethyl phosphate moiety (e.g., PO₂⁻ symmetric/asymmetric stretches at 1100–1250 cm⁻¹) .

- ¹H/³¹P NMR validates the cationic trimethyloctylammonium environment (δ ~3.0 ppm for N–CH₃ protons) and phosphate group integrity .

Q. What key steps are required to crystallize trimethyloctylammonium dimethyl phosphate for structural analysis?

Crystallization involves slow evaporation of a polar solvent (e.g., isopropanol) at controlled temperatures (e.g., 293 K). Single-crystal X-ray diffraction requires high-quality crystals (0.4 × 0.2 × 0.1 mm³) and data collection at low absorption (Tmin/Tmax: 0.582–1.000). Refinement using software like SHELXL97 ensures accurate bond-length and angle measurements .

Advanced Research Questions

Q. What computational approaches model the conformational behavior of the dimethyl phosphate moiety in this compound?

Ab initio calculations (e.g., density functional theory) predict the gauche-gauche (g,g) conformation of the dimethyl phosphate group, which mimics nucleic acid phosphodiesters. Normal coordinate analysis assigns vibrational modes (e.g., O–P–O bending at 400–500 cm⁻¹), validated against experimental IR/Raman data. Basis sets like 6-31G* and solvation models improve accuracy for aqueous systems .

Q. How does trimethyloctylammonium dimethyl phosphate compare to similar quaternary ammonium salts in stabilizing nanoparticles?

Compared to trimethyloctylammonium bromide, the dimethyl phosphate anion enhances colloidal stability via stronger electrostatic and steric interactions. Methodology includes dynamic light scattering (DLS) for hydrodynamic diameter and zeta potential measurements. Studies show pH-dependent stability due to protonation/deprotonation of the phosphate group .

Q. What challenges arise in resolving data contradictions between experimental and computational studies of this compound’s molecular geometry?

Discrepancies in bond angles (e.g., P–O–C vs. computed values) may stem from crystal packing effects or approximations in computational models. Hybrid approaches combining X-ray data (e.g., monoclinic Cc space group parameters: a = 15.284 Å, b = 9.269 Å, c = 12.165 Å) with molecular dynamics simulations improve agreement .

Q. How do solvent choice and reaction conditions impact synthesis yield and anion-cation interactions?

Polar aprotic solvents (e.g., THF) favor ion dissociation, increasing reactivity, while protic solvents (e.g., isopropanol) enhance crystallization. Reaction temperature (20–25°C) and molar ratios (1:1 cation:anion) optimize yield (>80%). FTIR monitoring of P=O stretches (1250 cm⁻¹) tracks reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.